tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate
Overview
Description
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO4S. It is a carbamate derivative, which is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates where the methanesulfonyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.
N-tert-butoxycarbonyl (Boc) protected amines: Widely used in peptide synthesis and other organic reactions.
Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines.
Uniqueness
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is unique due to its specific combination of the tert-butyl and methanesulfonyl groups, which provide both stability and ease of removal. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .
Biological Activity
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a carbamate derivative with the molecular formula C9H19NO4S. This compound has garnered attention in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in drug synthesis.
The compound is characterized by its ability to participate in several chemical reactions, notably:
- Substitution Reactions : The methanesulfonyl group can be replaced by various nucleophiles, making it useful in synthetic chemistry.
- Deprotection Reactions : The tert-butyl carbamate group can be removed under acidic conditions, yielding free amines that are valuable for further synthetic applications.
The primary mechanism of action involves the formation of a stable carbamate linkage, which protects amine groups from unwanted reactions during synthetic processes. The selective removal of the tert-butyl group under acidic conditions allows for the release of free amines.
1. Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role as a protecting group for amines is crucial in peptide synthesis and other organic transformations.
2. Neuroprotective Potential
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that certain carbamates can influence oxidative stress pathways in neuronal cells, potentially offering protective effects against neurodegenerative conditions .
Toxicological Profile
Carbamates, including this compound, are known to interact with acetylcholinesterase, leading to a range of toxicological effects. The toxicity profile varies based on structural modifications; however, understanding these interactions is vital for assessing safety in pharmaceutical applications .
Case Study 1: Neuroprotective Effects
A study examined the effects of carbamate derivatives on SH-SY5Y neuronal cells under oxidative stress conditions. Results indicated that specific structural features significantly influenced cytotoxicity and protective effects against oxidative damage. The findings highlighted the importance of molecular design in enhancing biological activity .
Case Study 2: Synthesis and Biological Evaluation
Research focused on the synthesis of novel dipeptide-type inhibitors against SARS-CoV protease demonstrated that modifying the carbamate structure could enhance inhibitory potency. The study reported IC50 values for various derivatives, showcasing the potential for developing effective antiviral agents .
Data Tables
Compound | IC50 Value (µM) | Biological Activity |
---|---|---|
Compound A | 3.20 | Moderate inhibition of SARS-CoV protease |
Compound B | 0.39 | Strong inhibition |
Compound C | 0.33 | Very strong inhibition |
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMVAHUIPRGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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